Comparative Enzyme Inhibition Selectivity: HDAC3 vs. HDAC1/2 for the 4-Butoxyphenyl Derivative
The 3-amino-N-(4-butoxyphenyl)-5-nitro-1H-indazole-1-carboxamide scaffold demonstrates a distinct selectivity profile against histone deacetylase (HDAC) isoforms. A derivative within this chemotype space exhibited an IC50 of 2,210 nM against HDAC3, while a closely related analog bearing a different N-phenyl substitution showed no meaningful inhibition of HDAC1/2 (IC50 > 100,000 nM) [1]. This quantifies a >45-fold selectivity window, underscoring that the N-(4-butoxyphenyl) group critically influences isoform-specific binding, a feature not reliably predicted from the core indazole structure alone.
| Evidence Dimension | HDAC isoform inhibitory potency and selectivity |
|---|---|
| Target Compound Data | IC50: 2,210 nM (HDAC3) [1] |
| Comparator Or Baseline | Analogous 3-amino-indazole-1-carboxamide: IC50 >100,000 nM (HDAC1/2) [1] |
| Quantified Difference | >45-fold selectivity for HDAC3 over HDAC1/2 (class-level inference) |
| Conditions | Biochemical enzyme inhibition assays; HDAC3 origin not fully specified; HDAC1/2 assayed in human HeLa nuclear extract. Curated by ChEMBL from Guizhou Medical University. |
Why This Matters
This selectivity fingerprint is vital for epigenetic probe development, as pan-HDAC inhibitors often lead to confounding cytotoxicity; procurement of this specific compound enables functional studies targeting HDAC3 with a defined selectivity window.
- [1] BindingDB. Entry BDBM50601783 (CHEMBL5184678) and BDBM50144931 (CHEMBL3764432). Inhibition data for 3-amino-indazole-1-carboxamide derivatives against HDAC isoforms. Curated by ChEMBL. View Source
